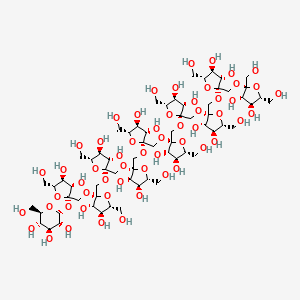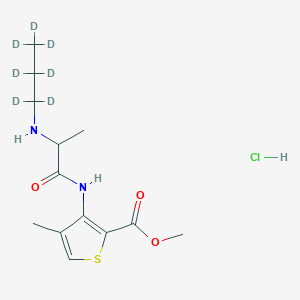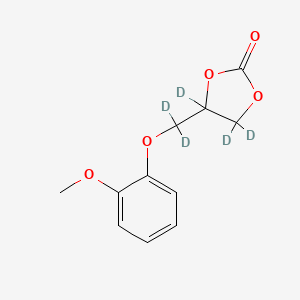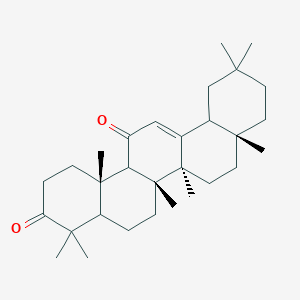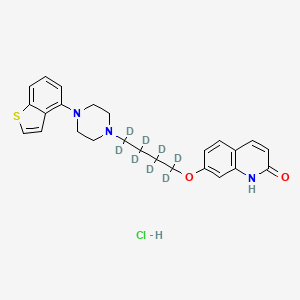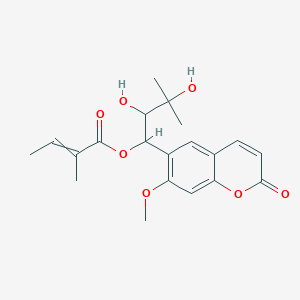
(S)-L-Cystine-15N2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-L-Cystine-15N2 is a labeled form of L-cystine, an amino acid that plays a crucial role in the formation of proteins. The “15N2” label indicates that the nitrogen atoms in the compound are isotopically enriched with nitrogen-15, a stable isotope. This labeling is particularly useful in various scientific studies, including metabolic and biochemical research, as it allows for the tracking and analysis of nitrogen atoms within biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-L-Cystine-15N2 typically involves the incorporation of nitrogen-15 into the amino acid structure. One common method is the fermentation of microorganisms in a medium enriched with nitrogen-15. The microorganisms metabolize the nitrogen-15, incorporating it into their amino acids, including L-cystine. The L-cystine is then extracted and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where microorganisms are cultured in a nitrogen-15 enriched medium. The fermentation process is carefully controlled to maximize the yield of L-cystine. After fermentation, the L-cystine is extracted, purified, and labeled with nitrogen-15.
化学反应分析
Types of Reactions
(S)-L-Cystine-15N2 undergoes various chemical reactions, including:
Oxidation: L-cystine can be oxidized to form cysteic acid.
Reduction: L-cystine can be reduced to form two molecules of L-cysteine.
Substitution: L-cystine can participate in substitution reactions where one or both of its sulfur atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or beta-mercaptoethanol are commonly used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Cysteic acid.
Reduction: L-cysteine.
Substitution: Products vary depending on the nucleophile used.
科学研究应用
(S)-L-Cystine-15N2 has a wide range of applications in scientific research:
Chemistry: Used in studies involving the synthesis and analysis of peptides and proteins.
Biology: Utilized in metabolic labeling experiments to trace nitrogen atoms in biological systems.
Medicine: Employed in research on amino acid metabolism and related disorders.
Industry: Used in the production of labeled compounds for various industrial applications, including pharmaceuticals and biotechnology.
作用机制
The mechanism of action of (S)-L-Cystine-15N2 involves its incorporation into proteins and peptides. The nitrogen-15 label allows researchers to track the movement and transformation of nitrogen atoms within biological systems. This is particularly useful in studies of protein synthesis, degradation, and metabolism. The labeled nitrogen atoms can be detected using various analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
相似化合物的比较
Similar Compounds
L-Cystine: The non-labeled form of the compound.
L-Cysteine: The reduced form of L-cystine.
L-Methionine: Another sulfur-containing amino acid.
Uniqueness
The primary uniqueness of (S)-L-Cystine-15N2 lies in its nitrogen-15 labeling. This isotopic enrichment allows for specific and sensitive tracking of nitrogen atoms in various biochemical and metabolic studies, providing insights that are not possible with non-labeled compounds.
属性
分子式 |
C6H12N2O4S2 |
|---|---|
分子量 |
242.3 g/mol |
IUPAC 名称 |
(2S)-2-(15N)azanyl-3-[[(2R)-2-(15N)azanyl-2-carboxyethyl]disulfanyl]propanoic acid |
InChI |
InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4+/i7+1,8+1 |
InChI 键 |
LEVWYRKDKASIDU-DNEJPWMJSA-N |
手性 SMILES |
C([C@H](C(=O)O)[15NH2])SSC[C@@H](C(=O)O)[15NH2] |
规范 SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3aR,4S,7R,7aS)-1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl]ethyl-dimethyl-octadecylazanium;bromide](/img/structure/B15144777.png)
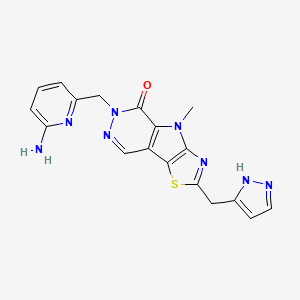
![N-(2-(4-((E)-4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)piperazin-1-yl)ethyl)-6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanamide](/img/structure/B15144795.png)
![1-[6-[(3-Acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethyl-1-benzopyran-8-yl]-3-phenyl-2-propen-1-one](/img/structure/B15144812.png)

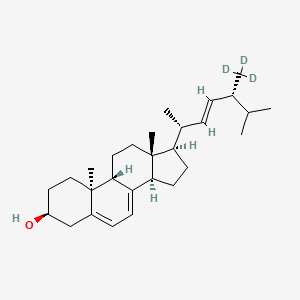
![10-hydroxy-2-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B15144841.png)
